methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate is a complex organic compound with a unique structure that includes a cycloheptane ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate typically involves multiple steps, starting with the preparation of the cycloheptane ring followed by the introduction of the oxazole ring. Common reagents used in these reactions include cycloheptanone, hydroxylamine, and various catalysts to facilitate ring formation and fusion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate
- N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Uniqueness
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate (CAS Number: 1190269-27-2) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O4, with a molecular weight of 266.29 g/mol. The compound features a bicyclic oxazole ring fused to a tetrahydro-cycloheptane structure, which contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 1190269-27-2 |
Molecular Formula | C₁₃H₁₈N₂O₄ |
Molecular Weight | 266.29 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of beta-alanine derivatives with appropriate acylating agents that introduce the oxazole moiety. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. A study on related compounds demonstrated significant antifungal effects against various strains such as Aspergillus niger and Candida albicans . These findings suggest that the oxazole ring may play a crucial role in enhancing antimicrobial activity.
Cytotoxicity and Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound was tested using MTT assays to assess cell viability. Results indicated that it possesses moderate cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .
Case Studies
- Antifungal Evaluation : A series of experiments were conducted to assess the antifungal properties of this compound against Aspergillus species. The compound exhibited an IC50 value comparable to established antifungal agents .
- Cytotoxicity Assessment : In a study involving various synthesized derivatives of cycloheptane-based compounds, this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines with an IC50 value indicating effective cytotoxicity .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 3-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)propanoate |
InChI |
InChI=1S/C13H18N2O4/c1-18-11(16)7-8-14-13(17)12-9-5-3-2-4-6-10(9)19-15-12/h2-8H2,1H3,(H,14,17) |
InChI Key |
CSOCVVZQUPNYKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=NOC2=C1CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.